molecular formula C19H17BrO5 B12525307 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin CAS No. 749901-81-3

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin

Cat. No.: B12525307
CAS No.: 749901-81-3
M. Wt: 405.2 g/mol
InChI Key: KRBYROAQCFZALW-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is a synthetic organic compound that belongs to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 7-methoxycoumarin.

    Condensation Reaction: The initial step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 7-methoxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Bromomethylation: The intermediate compound is then subjected to bromomethylation using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, such as benzoyl peroxide, to introduce the bromomethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to remove the bromomethyl group or reduce the coumarin core using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated coumarin derivatives.

    Reduction: Reduced coumarin derivatives with or without the bromomethyl group.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of fluorescent dyes and sensors for various analytical applications.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A coumarin derivative with known biological activities and used as a fluorescent probe.

    7-Hydroxycoumarin: Another coumarin derivative with applications in fluorescence and as a precursor for synthesizing other bioactive compounds.

    Coumarin-3-carboxylic acid: Used in the synthesis of various coumarin-based drugs and fluorescent dyes.

Uniqueness

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is unique due to the presence of both methoxy and bromomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound for research and development in various fields.

Properties

CAS No.

749901-81-3

Molecular Formula

C19H17BrO5

Molecular Weight

405.2 g/mol

IUPAC Name

4-(bromomethyl)-3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one

InChI

InChI=1S/C19H17BrO5/c1-22-11-5-7-14(16(8-11)24-3)18-15(10-20)13-6-4-12(23-2)9-17(13)25-19(18)21/h4-9H,10H2,1-3H3

InChI Key

KRBYROAQCFZALW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)CBr

Origin of Product

United States

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